Cas no 16130-58-8 (Cyanoacetyl Chloride)

Cyanoacetyl chloride (C₃H₂ClNO) is a reactive organic compound characterized by its acyl chloride (–COCl) and nitrile (–CN) functional groups. This colorless to pale yellow liquid is highly versatile in organic synthesis, serving as a key intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its high reactivity enables efficient acylation and cyanation reactions, making it valuable for constructing complex molecular frameworks. Cyanoacetyl chloride must be handled under anhydrous conditions due to its moisture sensitivity. Proper storage in sealed containers and use in controlled environments are essential to maintain its stability and prevent hydrolysis. Its applications span heterocycle synthesis, polymer chemistry, and fine chemical manufacturing.
Cyanoacetyl Chloride structure
Cyanoacetyl Chloride structure
Product Name:Cyanoacetyl Chloride
CAS No:16130-58-8
MF:C3H2ClNO
MW:103.507079601288
MDL:MFCD13689039
CID:134822
PubChem ID:11051594
Update Time:2025-05-25

Cyanoacetyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Acetyl chloride,2-cyano-
    • 2-CYANOACETYL CHLORIDE
    • ACETYL CHLORIDE, CYANO-
    • Cyanoacetyl chloride
    • carbonyl chloride
    • Chlorcarbonyl-Radikal
    • chlorine carbon monoxide radical
    • chlorocarbonyl
    • chloroformyl radical
    • chloroformylacetonitrile
    • ClCO
    • Cyan-acetylchlorid
    • cyanoacetic acid chloride
    • cyanoacetic acid-chloride
    • cyanoacetic chloride
    • Fluorformyl
    • BS-12676
    • GEQZTCMVWVDEDF-UHFFFAOYSA-N
    • EN300-105706
    • 2-cyanoacetylChloride
    • 16130-58-8
    • MFCD13689039
    • Acetyl chloride, 2-cyano-
    • AKOS016015970
    • Cyanacetylchlorid
    • 2-cyano-acetyl chloride
    • J-509203
    • cyanoacetylchloride
    • SCHEMBL1002595
    • Cyanoacetyl Chloride
    • MDL: MFCD13689039
    • Inchi: 1S/C3H2ClNO/c4-3(6)1-2-5/h1H2
    • InChI Key: GEQZTCMVWVDEDF-UHFFFAOYSA-N
    • SMILES: ClC(CC#N)=O

Computed Properties

  • Exact Mass: 44.02622
  • Monoisotopic Mass: 102.9824914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 40.9Ų

Experimental Properties

  • Density: 1.2170 (rough estimate)
  • Refractive Index: 1.4510 (estimate)
  • PSA: 17.07

Cyanoacetyl Chloride Security Information

  • Hazardous Material Identification: 3

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Cyanoacetyl Chloride Suppliers

Amadis Chemical Company Limited
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(CAS:16130-58-8)2-Cyanoacetyl chloride
Order Number:A946034
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:53
Price ($):328.0/621.0
Email:sales@amadischem.com

Cyanoacetyl Chloride Related Literature

Additional information on Cyanoacetyl Chloride

Cyanoacetyl Chloride: A Comprehensive Overview

Cyanoacetyl chloride, also known by its CAS number 16130-58-8, is a versatile and important compound in the field of organic chemistry. This compound, which can also be referred to as cyanoacetic acid chloride, is widely recognized for its role in various chemical reactions and industrial applications. The molecule consists of a chloro group attached to a cyanoacetic acid backbone, making it a valuable intermediate in the synthesis of numerous organic compounds.

Recent studies have highlighted the significance of cyanoacetyl chloride in the development of advanced materials and pharmaceuticals. Researchers have explored its ability to act as a reactive intermediate in the formation of heterocyclic compounds, which are essential components in drug design. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated how cyanoacetyl chloride can be utilized to synthesize novel antiviral agents with enhanced bioavailability.

In addition to its role in drug discovery, cyanoacetyl chloride has found applications in polymer chemistry. Scientists have investigated its potential as a building block for creating biodegradable polymers, which are increasingly sought after in the context of environmental sustainability. A 2022 research article in *Macromolecules* reported on the successful synthesis of polycarbonates using cyanoacetyl chloride as a key monomer, showcasing its versatility in material science.

The chemical properties of cyanoacetyl chloride make it an ideal candidate for various reaction mechanisms. Its reactivity is primarily attributed to the electrophilic nature of the carbonyl carbon, which facilitates nucleophilic attacks by various organic and inorganic reagents. This property has been leveraged in the synthesis of α-amino acids, which are fundamental constituents of proteins and enzymes. A 2021 study in *Organic Letters* detailed how cyanoacetyl chloride can be employed to produce enantiomerically enriched amino acids through asymmetric catalysis.

Beyond its chemical applications, cyanoacetyl chloride has also been studied for its potential in biochemistry and molecular biology. Researchers have explored its use as a reagent for modifying proteins and nucleic acids, enabling the creation of novel biomolecules with tailored functionalities. For example, a 2023 paper in *Bioconjugate Chemistry* described how cyanoacetyl chloride can be used to conjugate therapeutic proteins with targeting ligands, enhancing their efficacy in drug delivery systems.

The synthesis and characterization of cyanoacetyl chloride have been extensively studied over the years. Traditional methods involve the chlorination of cyanoacetic acid under specific conditions, while modern approaches often employ more efficient catalysts and reaction pathways. Recent advancements have focused on improving the yield and purity of cyanoacetyl chloride, ensuring its reliability as a starting material for downstream applications.

In conclusion, cyanoacetyl chloride (CAS No: 16130-58-8) stands as a pivotal compound in contemporary chemistry and biology. Its diverse applications span from drug discovery to materials science, with ongoing research continually uncovering new avenues for its utilization. As scientific understanding deepens, it is likely that this compound will continue to play a central role in advancing both academic and industrial endeavors.

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Amadis Chemical Company Limited
(CAS:16130-58-8)2-Cyanoacetyl chloride
A946034
Purity:99%/99%
Quantity:250mg/1g
Price ($):328.0/621.0
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